Cas no 19594-45-7 (5-(Aminomethyl)-4-methylpyrimidin-2-amine)
5-(Aminomethyl)-4-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Aminomethyl)-4-methylpyrimidin-2-amine
- Pyrimidine, 2-amino-5-(aminomethyl)-4-methyl- (8CI)
- CS-0045832
- 2-Amino-4-methyl-5-pyrimidinemethanamine
- AKOS006341870
- DTXSID101273992
- SB56221
- 19594-45-7
-
- Inchi: 1S/C6H10N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
- InChI Key: AKJMLEAXIJBDIW-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C(CN)C=1C
Computed Properties
- Exact Mass: 138.0907
- Monoisotopic Mass: 138.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.82
5-(Aminomethyl)-4-methylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166329-1g |
5-(aminomethyl)-4-methylpyrimidin-2-amine |
19594-45-7 | 95% | 1g |
$608 | 2021-08-05 | |
| Alichem | A089004495-1g |
5-(Aminomethyl)-4-methylpyrimidin-2-amine |
19594-45-7 | 95% | 1g |
$536.06 | 2023-09-02 | |
| Chemenu | CM166329-1g |
5-(aminomethyl)-4-methylpyrimidin-2-amine |
19594-45-7 | 95% | 1g |
$596 | 2023-02-17 |
5-(Aminomethyl)-4-methylpyrimidin-2-amine Suppliers
5-(Aminomethyl)-4-methylpyrimidin-2-amine Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-(Aminomethyl)-4-methylpyrimidin-2-amine
Recent Advances in the Study of 5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7)
5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 5-(Aminomethyl)-4-methylpyrimidin-2-amine is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These findings suggest that 5-(Aminomethyl)-4-methylpyrimidin-2-amine could serve as a valuable scaffold for the development of targeted therapies.
In addition to its role in kinase inhibition, 5-(Aminomethyl)-4-methylpyrimidin-2-amine has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound displayed significant activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt microbial cell wall synthesis and interfere with essential metabolic pathways. These results underscore the potential of 5-(Aminomethyl)-4-methylpyrimidin-2-amine as a lead compound for the development of new antimicrobial agents.
Another area of interest is the compound's potential use in the synthesis of nucleoside analogs. Nucleoside analogs are widely used in antiviral and anticancer therapies, and recent studies have explored the incorporation of 5-(Aminomethyl)-4-methylpyrimidin-2-amine into such analogs to enhance their pharmacological properties. For instance, a research team at the University of Cambridge successfully synthesized a series of nucleoside analogs featuring this compound, which exhibited improved stability and bioavailability compared to traditional analogs. These findings open new avenues for the development of more effective antiviral and anticancer drugs.
Despite these promising developments, challenges remain in the optimization of 5-(Aminomethyl)-4-methylpyrimidin-2-amine-based compounds. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to fully realize their therapeutic potential. Recent efforts have focused on structural modifications to improve these properties, with some success. For example, the introduction of hydrophilic groups has been shown to enhance solubility, while the incorporation of steric hindrance has reduced off-target interactions. These modifications highlight the importance of continued research in this area.
In conclusion, 5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications in kinase inhibition, antimicrobial activity, and nucleoside analog synthesis demonstrate its broad potential in drug discovery. However, further research is needed to overcome existing challenges and fully exploit its therapeutic benefits. The ongoing studies in this field are expected to yield significant advancements in the near future, paving the way for the development of novel and effective treatments.
19594-45-7 (5-(Aminomethyl)-4-methylpyrimidin-2-amine) Related Products
- 884603-49-0(2-PYRIMIDINAMINE, 5-ETHYNYL-4-METHYL-)
- 1083299-30-2(1-(4,6-dimethyl-5-pyrimidinyl)methanamine)
- 707539-41-1(5H,6H,7H-pyrrolo3,4-dpyrimidin-2-amine)
- 34684-92-9((2,4-Dimethylpyrimidin-5-yl)methanamine)
- 1193-74-4(4,5-Dimethylpyrimidin-2-amine)
- 157327-52-1(6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride)
- 19594-44-6(5-Pyrimidinemethanol,2-amino-4-methyl-)
- 81246-15-3(5-ethyl-4,6-dimethylpyrimidin-2-amine)
- 1427195-06-9((4-Methylpyrimidin-5-yl)methanamine hydrochloride)
- 54568-11-5(4,5,6-Trimethylpyrimidin-2-amine)